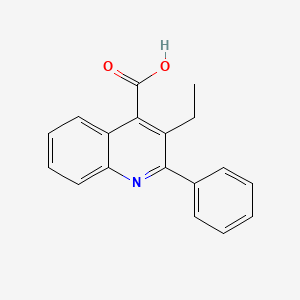

3-Ethyl-2-phenylquinoline-4-carboxylic acid

説明

BenchChem offers high-quality 3-Ethyl-2-phenylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-phenylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-ethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIGHWNCHZAVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the mechanism of action of quinoline-4-carboxylic acids?

Topic: The Mechanism of Action of Quinoline-4-Carboxylic Acids: Metabolic Modulation and DHODH Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Structural Divergence

In the landscape of medicinal chemistry, the quinoline scaffold is ubiquitous.[1][2][3] However, a critical structural distinction must be made immediately to ensure experimental precision.

-

Quinoline-3-carboxylic acids (4-quinolones): This class includes the fluoroquinolone antibiotics (e.g., Ciprofloxacin), which primarily inhibit bacterial DNA Gyrase and Topoisomerase IV.

-

Quinoline-4-carboxylic acids (Q4CAs): This specific isomer, exemplified by Brequinar and Cinchophen , operates through a fundamentally different mechanism. Its primary utility lies in metabolic modulation , specifically the potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , and emerging roles in epigenetic regulation (SIRT3).

This guide focuses exclusively on the Quinoline-4-Carboxylic Acid (Q4CA) scaffold. It details the mechanism of pyrimidine starvation, the structural determinants of enzyme binding, and the protocols for validating this activity.

Primary Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition[2][4]

The defining pharmacological action of modern Q4CA derivatives (such as Brequinar) is the inhibition of de novo pyrimidine biosynthesis.[2]

The Target: DHODH

DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the inner mitochondrial membrane. It catalyzes the fourth step of pyrimidine synthesis: the oxidation of dihydroorotate to orotate , coupled with the reduction of ubiquinone (Coenzyme Q10) to ubiquinol .

The Molecular Blockade

Q4CAs act as non-competitive inhibitors with respect to the substrate (dihydroorotate) but compete with the cofactor ubiquinone .

-

Binding Site: The enzyme possesses a hydrophobic tunnel where the isoprenoid tail of ubiquinone normally resides. Q4CAs occupy this "ubiquinone tunnel."

-

The Critical Role of the 4-Carboxylate: The carboxylic acid moiety at position 4 is not merely a solubility handle; it is a pharmacophoric anchor. It forms a high-affinity electrostatic salt bridge with the guanidinium group of a conserved arginine residue (typically Arg136 in human DHODH).

-

Hydrophobic Interactions: The quinoline ring and its 2-position substituents (often biphenyl or aryl groups) stack against hydrophobic residues (Leu42, Met43, Phe62) within the tunnel, effectively plugging the channel and preventing ubiquinone from accepting electrons from FMN.

Physiological Consequence: Pyrimidine Starvation

By blockading DHODH, Q4CAs induce a state of "nucleotide stress":

-

Depletion: Intracellular pools of UMP, UDP, UTP, and CTP collapse.

-

Arrest: Rapidly dividing cells (tumors, activated lymphocytes, viruses) cannot synthesize RNA/DNA.

-

Checkpoint Activation: The cell cycle arrests at the S-phase or G1/S transition due to p53 activation in response to nucleotide stress.

Visualization: The Pyrimidine Blockade

The following diagram illustrates the specific intervention point of Quinoline-4-carboxylic acids within the de novo biosynthesis pathway.

Caption: Mechanism of Action: Q4CAs inhibit DHODH, halting the conversion of Dihydroorotate to Orotate and starving the cell of pyrimidines.[2][4]

Secondary & Emerging Mechanisms

While DHODH is the dominant target, the scaffold exhibits polypharmacology:

| Target | Mechanism | Therapeutic Context |

| SIRT3 (Sirtuin 3) | Deacetylase inhibition. Q4CAs bind to the NAD+ binding pocket of SIRT3. | Epigenetics: Modulation of mitochondrial acetylation, relevant in leukemia differentiation therapy. |

| URAT1 (SLC22A12) | Inhibition of renal urate reabsorption (Historical MOA of Cinchophen). | Gout: Increases uric acid excretion (Uricosuric). Note: High hepatotoxicity risk associated with older derivatives. |

| AhR (Aryl Hydrocarbon Receptor) | Agonism/Modulation. | Immunology: Regulation of Th17/Treg balance in autoimmune disorders. |

Experimental Protocols

To validate the MOA of a novel quinoline-4-carboxylic acid derivative, the following protocols are the industry standard.

Protocol A: In Vitro hDHODH Enzymatic Inhibition Assay (DCIP Method)

Objective: Determine the IC50 of a compound against recombinant human DHODH.

Reagents:

-

Recombinant hDHODH (purified, truncated N-terminal).

-

Cofactor: Decylubiquinone (CoQ analogue).

-

Chromophore: 2,6-Dichlorophenolindophenol (DCIP).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Workflow:

-

Preparation: Dilute the test compound (Q4CA) in DMSO to generate a 10-point concentration series.

-

Enzyme Mix: Add 20 nM hDHODH and 60 µM DCIP to the assay buffer.

-

Incubation: Add 1 µL of test compound to 99 µL of Enzyme Mix in a 96-well plate. Incubate for 10 minutes at 25°C to allow inhibitor binding to the ubiquinone pocket.

-

Initiation: Start the reaction by adding a mix of DHO (200 µM) and Decylubiquinone (20 µM).

-

Detection: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

-

Analysis: Calculate the velocity (

) for each concentration. Fit data to a sigmoidal dose-response equation to derive IC50.

Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Reference Control: Brequinar (typical IC50 ~10-20 nM) or Leflunomide (active metabolite Teriflunomide).

Protocol B: Cell Cycle Analysis (Functional Confirmation)

Objective: Confirm that the cytotoxicity is due to pyrimidine starvation (S-phase arrest).

-

Treatment: Treat exponentially growing cancer cells (e.g., AML lines) with the Q4CA at 5x IC50 for 24 hours.

-

Rescue Control (Crucial): In a parallel set, add Uridine (100 µM) . If the mechanism is truly DHODH inhibition, exogenous uridine will bypass the blockade and rescue cell viability.

-

Staining: Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) + RNase A.

-

Flow Cytometry: Analyze DNA content.

-

Positive Result: Accumulation of cells in S-phase (stalled replication forks).

-

Rescue: The Uridine-treated arm shows a normal cell cycle profile.

-

Structure-Activity Relationship (SAR) Summary

For researchers designing new derivatives, the following SAR rules govern the 4-COOH scaffold:

-

4-COOH Group: Essential. Conversion to ester or amide often drastically reduces potency in vitro (though esters may act as prodrugs).

-

2-Position: A lipophilic aromatic group (Biphenyl, Phenyl) is required to penetrate the hydrophobic ubiquinone tunnel.

-

3-Position: Small substituents (Methyl, Fluorine) can lock the conformation of the 2-aryl ring relative to the quinoline core, optimizing the "twist" required for tunnel fit.

-

6-Position: Electron-withdrawing groups (Fluorine) often enhance metabolic stability and potency (analogous to Brequinar).

References

-

Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

-

Sykes, D. B. (2018). "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia."[4] Expert Opinion on Therapeutic Targets. Link

-

Joksović, M., et al. (2020).[5] "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes."[5] Bioorganic Chemistry. Link

-

Thorat, B., et al. (2023).[6] "Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity." Physical Chemistry Research. Link

-

Hueper, W. C. (1948).[7] "Cinchophen (atophan): A critical review." Medicine.[8][9][10][11][12][13] Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 7. Cinchophen (atophan) a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. acpjournals.org [acpjournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cinchophen - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Characterization of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Executive Summary

The 2-phenyl-quinoline-4-carboxylic acid scaffold (often referred to as the "Atophan" or Cinchophen analogs) represents a privileged pharmacophore in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and, more recently, histone deacetylase (HDAC) inhibition for anticancer therapeutics.

This guide provides a rigorous technical framework for the synthesis and spectroscopic validation of these compounds. Unlike generic organic chemistry texts, this document focuses on the causality of spectral features—explaining not just where peaks appear, but why specific structural motifs force them there.

Synthetic Pathway & Mechanistic Logic

To interpret the spectra accurately, one must understand the genesis of the molecule. The gold standard for generating this scaffold is the Pfitzinger Reaction .[1]

The Pfitzinger Reaction Mechanism

The reaction involves the condensation of isatin with an acetophenone derivative in a strong alkaline medium. The base serves two critical roles:

-

Ring Opening: Hydrolysis of the isatin lactam bond to form isatinate (keto-acid).

-

Condensation: Facilitating the aldol-type condensation between the ketone and the amine.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the isolated pharmacophore.

Figure 1: The Pfitzinger reaction workflow, highlighting the transition from basic ring opening to acidic precipitation.[2]

Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility. The "Checkpoint" steps act as self-validation markers to ensure the reaction is proceeding correctly before wasting time on workup.

Materials

-

Isatin (1 equiv)

-

Substituted Acetophenone (1.1 equiv)

-

Potassium Hydroxide (33% w/v aqueous solution)[2]

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid or 10% HCl

Step-by-Step Methodology

-

Solubilization & Ring Opening:

-

Dissolve isatin (e.g., 5 mmol) in 33% KOH (5 mL).

-

Mechanism:[3] The solution will turn from orange/red to a deep yellow/brown. This color change confirms the formation of the isatinate salt.

-

Checkpoint: If the solution remains turbid or red, the ring has not fully opened. Gentle heating may be required.

-

-

Addition & Reflux:

-

Add the acetophenone derivative (dissolved in minimal ethanol) to the mixture.

-

Reflux at 80-85°C for 6–12 hours.

-

Why Reflux? The condensation step has a high activation energy barrier due to steric hindrance between the phenyl ring and the carboxylate group.

-

-

Workup & Precipitation:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (approx. 50g).

-

Slowly add Glacial Acetic Acid (or HCl) with stirring until pH reaches 4–5.

-

Critical Observation: A heavy precipitate should form immediately. If a gum forms instead, the acidification was too rapid.

-

-

Purification:

-

Filter the solid and wash with cold water.[1]

-

Recrystallization: Use Ethanol or Methanol.

-

Purity Check: TLC (Mobile phase: Methanol/DCM 1:9). The product should show a single spot under UV (254 nm).

-

Spectroscopic Characterization

This section details the specific spectral signatures used to confirm the structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is required. These compounds are often insoluble in CDCl3 due to the zwitterionic nature of the amino-acid-like structure.

Key Diagnostic Signals (

H NMR)

-

The H-3 Singlet (The "Smoking Gun"):

-

Position:

8.30 – 8.50 ppm (Singlet). -

Significance: This isolated proton on the quinoline ring confirms cyclization. If this singlet is absent, the Pfitzinger reaction failed (likely stopped at the intermediate).

-

-

Carboxylic Acid Proton:

-

Position:

13.5 – 14.5 ppm (Broad Singlet). -

Note: Often invisible due to rapid deuterium exchange with water in the DMSO solvent. Do not interpret its absence as a failed synthesis.

-

-

Aromatic Region:

-

Position:

7.50 – 8.20 ppm. -

Pattern: Complex multiplets. The protons at C-5 and C-8 (adjacent to the nitrogen) are typically the most deshielded (~8.6 ppm doublet).

-

Representative Data Table

Data compiled from verified synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.

| Derivative (R on Phenyl) | H-3 (Singlet) | H-5/H-8 (Doublets) | COOH (Broad) | Substituent Signal |

| H (Parent) | 8.48 ppm | 8.67 / 8.18 ppm | ~14.0 ppm | N/A |

| 4-CH | 8.45 ppm | 8.65 / 8.15 ppm | ~14.0 ppm | 2.46 ppm (s, 3H) |

| 4-OCH | 8.41 ppm | 8.62 / 8.12 ppm | ~13.9 ppm | 3.85 ppm (s, 3H) |

| 4-Cl (p-Chloro) | 8.50 ppm | 8.66 / 8.18 ppm | ~14.1 ppm | N/A |

| 4-NO | 8.61 ppm | 8.75 / 8.25 ppm | ~14.2 ppm | N/A |

Infrared Spectroscopy (FT-IR)

-

O-H Stretch (Acid): 2500–3300 cm

. Very broad, often overlapping C-H stretches. This "hump" is characteristic of carboxylic acid dimers. -

C=O Stretch (Acid): 1680–1710 cm

. Strong, sharp peak. -

C=N Stretch (Quinoline): 1580–1600 cm

. This confirms the heteroaromatic ring system.

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]

is the base peak. -

Fragmentation: A characteristic loss of CO

(M - 44) is often observed in MS/MS experiments, confirming the carboxylic acid moiety.

Structure-Activity Relationship (SAR) Mapping

The spectroscopic data directly informs the biological potential. The electron density of the quinoline ring (observable via NMR shifts) correlates with binding affinity in HDAC and antimicrobial targets.

Figure 2: SAR map linking structural regions to biological function. The C4-COOH is critical for metal chelation in metalloenzymes.

References

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

MDPI (Molecules). (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Carboxylic Acids and Derivatives.[4][5] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. echemi.com [echemi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Targeting the Mitochondrial Engine: A Technical Guide to DHODH Inhibition via Quinoline Scaffolds

Executive Summary

Dihydroorotate dehydrogenase (DHODH) represents a critical metabolic choke point in de novo pyrimidine biosynthesis.[1][2][3][4][5][6][7][8] Unlike other enzymes in this pathway located in the cytosol, DHODH is tethered to the inner mitochondrial membrane, coupling nucleotide synthesis directly to the electron transport chain (ETC).

This guide focuses on the quinoline-4-carboxylic acid scaffold (e.g., Brequinar), a privileged structure in medicinal chemistry known for its high potency against DHODH. We provide a technical roadmap for researchers, covering the structural basis of inhibition, chemical synthesis, and rigorous validation protocols required to distinguish true on-target activity from assay artifacts.

The Biological Imperative: Mechanism of Action

The Pathway

Proliferating cells (cancer, activated T-cells, viral-infected cells) rely heavily on de novo synthesis to maintain nucleotide pools.[9] DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate.[2][3][7][8] Crucially, this reaction requires the reduction of Flavin Mononucleotide (FMN), which is then re-oxidized by transferring electrons to Ubiquinone (Coenzyme Q), reducing it to Ubiquinol.

Key Insight: Inhibiting DHODH starves the cell of UMP (Uridine Monophosphate), halting DNA/RNA synthesis and inducing S-phase arrest.

Visualization: The DHODH-Mitochondrial Coupling

The following diagram illustrates the unique position of DHODH at the interface of nucleotide metabolism and mitochondrial respiration.

Caption: DHODH couples pyrimidine synthesis to the electron transport chain. Quinolines bind the ubiquinone tunnel, blocking electron transfer.

Structural Biology & SAR: The Quinoline Scaffold

The quinoline class, exemplified by Brequinar , functions as a competitive inhibitor of Ubiquinone. It does not bind the substrate (DHO) site but rather occupies the hydrophobic tunnel where CoQ normally accepts electrons.

The "Breaker" Binding Mode

Crystallographic studies (e.g., PDB 1D3G) reveal the pharmacophore requirements. The binding pocket is a narrow, hydrophobic channel with a polar patch at the entrance.

-

The Anchor (Arg136): The carboxylate group at position C4 forms a critical salt bridge with Arginine 136. This is non-negotiable for high affinity.

-

The Shield (Hydrophobic Tunnel): The quinoline ring and the lipophilic tail (usually a biphenyl or fluoro-phenyl group) extend into the tunnel, mimicking the isoprenoid tail of CoQ.

Structure-Activity Relationship (SAR) Matrix

| Position on Quinoline | Chemical Modification | Effect on Activity | Mechanistic Rationale |

| C4 | Carboxylic Acid (-COOH) | Essential | Forms salt bridge with Arg136 and H-bond with Gln47.[2] Esters/Amides lose activity (unless prodrugs). |

| C2 | Aryl / Bi-aryl groups | Increases | Occupies the deep hydrophobic pocket (Val134, Leu67). Biphenyls are superior to single phenyls. |

| C6 | Fluorine / Chlorine | Increases | Electron-withdrawing groups modulate pKa and improve metabolic stability; fills small hydrophobic sub-pockets. |

| C8 | Methyl / Methoxy | Variable | Steric bulk here can twist the ring system; often tolerated but can affect solubility. |

Chemical Synthesis Strategy

To access 2-aryl-quinoline-4-carboxylic acids, the Pfitzinger Reaction is the industry standard due to its reliability and scalability.

General Protocol:

-

Reactants: Isatin (substituted) + Ketone (acetophenone derivative).

-

Conditions: Strong base (KOH or NaOH, 33%), reflux in ethanol/water.

-

Mechanism: Base-catalyzed opening of the isatin ring to isatic acid, followed by condensation with the ketone and cyclization.

-

Workup: Acidification precipitates the free carboxylic acid product.

Note: For complex bi-aryl tails, a Suzuki-Miyaura coupling is often performed on a halogenated intermediate post-cyclization.

Assay Methodologies: Validating Inhibition

Enzymatic Assay: The DCIP Reduction Protocol

The standard optical assay uses 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. DCIP is blue (oxidized) and turns colorless (reduced) upon accepting electrons from the DHODH-CoQ reaction.[10]

Protocol:

-

Buffer Preparation: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Expert Note: Triton X-100 is critical. Lipophilic quinolines form colloidal aggregates that promiscuously inhibit enzymes. Detergent prevents this "false positive" artifact.

-

-

Reagents:

-

Substrate: L-Dihydroorotate (DHO) [Final: 1 mM]

-

Cofactor: Decylubiquinone (CoQ analog) [Final: 100 µM]

-

Reporter: DCIP [Final: 60-100 µM]

-

Enzyme: Recombinant human DHODH (ΔTM mutant for solubility) [Final: ~10-20 nM]

-

-

Execution:

-

Incubate Enzyme + Inhibitor for 15 mins.

-

Add Reaction Mix (DHO, CoQ, DCIP).

-

Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 20 minutes.

-

Analysis: Calculate slope (Vmax). Determine IC50 relative to DMSO control.

-

Cellular Validation: The Uridine Rescue

Showing enzymatic inhibition is insufficient. You must prove the cellular toxicity is caused by DHODH inhibition, not off-target effects.

The "Rescue" Logic: If a compound kills cancer cells via DHODH inhibition, adding excess Uridine (100 µM) to the media should restore cell viability by bypassing the de novo pathway and utilizing the salvage pathway.

Workflow Diagram:

Caption: The Uridine Rescue experiment is the gold standard for verifying on-target DHODH pharmacology in cell culture.

Therapeutic Applications & Future Outlook

-

Oncology: Acute Myeloid Leukemia (AML) is particularly sensitive to DHODH inhibition due to a differentiation block. Quinolines trigger differentiation in AML blasts.

-

Virology: Broad-spectrum antiviral activity (SARS-CoV-2, Influenza).[2] Depleting host nucleotide pools prevents rapid viral RNA replication.

-

Immunology: Inhibition of activated T-cell proliferation for Rheumatoid Arthritis and Multiple Sclerosis (similar to Teriflunomide).

-

Next-Gen: PROTACs (Proteolysis Targeting Chimeras) are now being designed using quinoline ligands to degrade DHODH rather than just inhibit it, overcoming potential overexpression resistance.

References

-

Structural Basis of Inhibition: Liu, S., et al. (2000).[11] "Structure of human dihydroorotate dehydrogenase in complex with the immunosuppressant leflunomide."[12] Structure.

-

Brequinar Pharmacology: Chen, S.F., et al. (1986).[10] "Inhibition of dihydroorotate dehydrogenase by Brequinar sodium." Cancer Research.

-

Quinoline SAR: Wang, J., et al. (2016).[13] "Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase." MedChemComm.

- DCIP Assay Protocol: Reis, R., et al. (2017).

-

Uridine Rescue Mechanism: Sykes, D.B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

-

Antiviral Applications: Xiong, R., et al. (2020).[2] "Novel potential broad-spectrum antiviral agents targeting DHODH."[2] Protein & Cell.

Sources

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. physchemres.org [physchemres.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. rcsb.org [rcsb.org]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Synthesis of 3-Substituted Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Strategic Significance

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for antimalarials (Quinine analogues), NK3 receptor antagonists (Talnetant), and kinase inhibitors. While the classical Pfitzinger reaction is the gold standard for generating this ring system, standard protocols often default to yielding 2-substituted derivatives due to the kinetic preference of methyl ketones.

This guide focuses specifically on the synthesis of 3-substituted and 2,3-disubstituted analogs. Accessing the 3-position is critical for modulating solubility, lipophilicity, and binding pocket occupancy in drug targets. This application note details the mechanistic causality required to force regioselectivity toward the 3-position and provides self-validating protocols for both microwave-assisted and classical thermal synthesis.

Mechanistic Insights & Regioselectivity

To synthesize a 3-substituted quinoline, one must control the regiochemistry of the enolate condensation. The Pfitzinger reaction involves the condensation of isatin (hydrolyzed to isatinate) with a carbonyl compound bearing an

The Regiochemistry Rule (Expert Insight)

-

Methyl Ketones (

): Predominantly yield 2-substituted quinolines. The condensation occurs at the less hindered methyl group. -

Methylene Ketones (

): Essential for 3-substitution . To guarantee substitution at C3, the ketone must either be symmetric (e.g., diethyl ketone) or lack a competitive methyl group (e.g., propiophenone). -

Cyclic Ketones: Yield 2,3-fused systems (e.g., cyclohexanone yields tetrahydroacridine analogs), effectively substituting the 3-position.

Reaction Pathway

The reaction proceeds via a thermodynamic cascade: Hydrolysis

Figure 1: Mechanistic pathway of the Pfitzinger reaction.[2][3][4] The critical step for 3-substitution is the condensation of the isatinate amine with the specific

Substrate Selection for 3-Substitution

The following table guides the selection of ketone substrates to ensure the substituent ends up at the desired C3 position.

| Target Substitution | Required Ketone Substrate | Structure | Regiochemical Outcome |

| 3-Methyl-2-phenyl | Propiophenone | High. No competing methyl group; reaction occurs at methylene. | |

| 2,3-Dimethyl | Methyl Ethyl Ketone (MEK) | Mixed/Low. Sterics favor reaction at the methyl (C1), yielding mostly 2-ethyl quinoline. Avoid for pure 3-sub synthesis. | |

| 2-Ethyl-3-methyl | 3-Pentanone (Diethyl Ketone) | Perfect. Symmetric ketone forces reaction at the methylene. | |

| 2,3-Fused Ring | Cyclohexanone | Cyclic | High. Yields 1,2,3,4-tetrahydroacridine-9-carboxylic acid. |

| 3-Aryl | Phenylacetaldehyde | High. Aldehydes react at the |

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Green & High Throughput)

Recommended for library generation and rapid optimization.

Reagents:

-

Isatin (1.0 equiv)[2]

-

Ketone (e.g., Propiophenone for 3-Me-2-Ph analog) (1.2 equiv)

-

KOH (33% w/v aqueous solution)[1]

-

Ethanol (co-solvent, optional)[5]

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial (10–20 mL), suspend Isatin (10 mmol) in 33% aqueous KOH (15 mL).

-

Activation: Stir at room temperature for 5 minutes until the deep red isatin suspension turns to a clear yellow/brown solution (formation of potassium isatinate).

-

Addition: Add the ketone (12 mmol). If the ketone is water-insoluble, add 2–5 mL of Ethanol to homogenize.

-

Irradiation: Seal the vessel. Irradiate at 80°C for 9–12 minutes (Power: Dynamic, max 150W).

-

Note: Monitor pressure; standard Pfitzinger reactions do not generate significant gas, but solvent vapor pressure will rise.

-

-

Work-up (The "Self-Validating" Step):

-

Pour the dark reaction mixture into crushed ice (50 g).

-

Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring.

-

Critical Endpoint: Monitor pH. The product precipitates heavily at pH 4–5 (Isoelectric point). Going too acidic (pH < 2) may redissolve the product as the hydrochloride salt.

-

-

Isolation: Filter the precipitate, wash with cold water (

mL), and recrystallize from Ethanol.

Protocol B: Classical Thermal Reflux (Robust Scale-Up)

Recommended for large-scale batches (>10g).

Reagents:

-

Isatin (50 mmol)

-

Ketone (Symmetric or blocked methyl) (60 mmol)

-

KOH (150 mmol) dissolved in Water (5 mL)

-

Absolute Ethanol (100 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve KOH in water/ethanol mixture in a round-bottom flask.

-

Hydrolysis: Add Isatin and stir at 40°C for 30 minutes. Ensure complete dissolution (color change to yellow/brown).

-

Condensation: Add the ketone dropwise.

-

Reflux: Heat to reflux (approx. 78–80°C) for 24–48 hours .

-

Checkpoint: Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). Isatin spot (

) should disappear; a fluorescent spot at baseline (acid) appears.

-

-

Solvent Removal: Distill off approximately 70% of the ethanol.

-

Precipitation: Dilute the residue with water (100 mL). Wash with Diethyl Ether (

mL) to remove unreacted ketone (organic layer discarded). -

Acidification: Acidify the aqueous layer with 10% HCl to pH 4. Collect the solid.

Workflow Visualization

Figure 2: Operational workflow for isolation and purification. The ether wash step is critical for high purity.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| No Precipitate upon Acidification | pH is too low (<2) or too high (>6). | Adjust pH carefully to 4–5.[1] If pH is <2, add Sodium Acetate to buffer back up. |

| Product is Oily/Sticky | Incomplete cyclization or impurities. | Recrystallize from Ethanol/Water (1:1). If persistent, scratch the flask walls to induce nucleation. |

| Low Yield (3-Substituted) | Steric hindrance of the ketone. | Switch to Microwave Protocol (Protocol A). The rapid heating overcomes the activation energy barrier for sterically hindered methylene groups. |

| Red Color Persists | Incomplete Isatin hydrolysis. | Ensure KOH is fresh and in excess (at least 3 equivalents). |

References

-

Pfitzinger, W. (1886).[3][4] Condensation of isatin with acetone.[2][6] Journal für Praktische Chemie, 33, 100.

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review).[1][2][3][4][6][7][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

-

Suresh, T., et al. (2010). Microwave assisted synthesis of quinoline-4-carboxylic acids.[1][5][10] Journal of Chemical and Pharmaceutical Research, 2(4), 668-675.

-

Palmer, M. H. (1960). The Structure of the Quinoline-dicarboxylic Acids from the Pfitzinger Reaction.[1][2][7][8] Journal of the Chemical Society, 931-934.

-

Lahna, O., et al. (2022).[2] Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives.[3][5][7] Moroccan Journal of Heterocyclic Chemistry, 21(2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. jocpr.com [jocpr.com]

- 8. iipseries.org [iipseries.org]

- 9. The Pfitzinger reaction with unsymmetrical ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Application Notes and Protocols for the Doebner-von Miller Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner-von Miller Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Among the classical methods for constructing this privileged heterocycle, the Doebner-von Miller reaction, first reported in 1881, remains a powerful and versatile tool.[3][4] This acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds provides a direct route to substituted quinolines.[5]

While effective, the traditional Doebner-von Miller synthesis is often associated with challenges such as harsh reaction conditions, low yields, and the formation of tarry byproducts. This application note provides a comprehensive guide for researchers, offering not only a detailed experimental protocol but also a deep dive into the mechanistic underpinnings and field-proven strategies to overcome common hurdles. By understanding the "why" behind each step, scientists can better optimize this venerable reaction for their specific research and development needs.

Deconstructing the Mechanism: A Stepwise Annulation

The mechanism of the Doebner-von Miller reaction is a subject of some debate, with a fragmentation-recombination pathway being a widely accepted model.[5] This intricate sequence of events highlights the importance of precise control over reaction conditions to favor the desired product formation.

The reaction is believed to commence with the nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a series of steps including cyclization and oxidation to yield the final quinoline product. A simplified, generally accepted mechanistic pathway involves:

-

Michael Addition: The reaction is initiated by a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound under acidic conditions.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

-

Dehydration: Subsequent dehydration leads to the formation of a dihydroquinoline intermediate.

-

Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline. The oxidizing agent can be an external reagent or another molecule of the reaction intermediate acting as a hydrogen acceptor.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol provides a representative example of the Doebner-von Miller reaction for the synthesis of 2-methylquinoline from aniline and crotonaldehyde (which can be generated in situ from acetaldehyde).[6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Aniline | C₆H₅NH₂ | 93.13 | 30.0 g (29.4 mL) | 0.322 | Freshly distilled recommended |

| Acetaldehyde | CH₃CHO | 44.05 | 35.0 g | 0.795 | |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 120 mL | ~1.44 | Handle with extreme care |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 24.0 g | 0.176 | Lewis acid catalyst |

| Calcium Hydroxide (Slaked Lime) | Ca(OH)₂ | 74.09 | As needed | - | For neutralization |

| Chloroform | CHCl₃ | 119.38 | As needed | - | For extraction |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.

-

Formation of Aniline Hydrochloride: To the flask, add aniline and concentrated hydrochloric acid. Stir the mixture, which will generate heat, to form aniline hydrochloride. Cool the mixture in an ice-water bath.

-

In Situ Generation of Crotonaldehyde: Slowly add the acetaldehyde solution to the vigorously stirred, cooled aniline hydrochloride solution through the dropping funnel. The slow addition and low temperature are crucial to control the exothermic aldol condensation of acetaldehyde to crotonaldehyde and to minimize its polymerization.[6]

-

Addition of Catalyst: After the complete addition of acetaldehyde, add anhydrous zinc chloride to the reaction mixture.

-

Reflux: Gently heat the reaction mixture to initiate the reaction, which can be vigorous.[7] Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for 4 to 7 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture with a slurry of slaked lime (calcium hydroxide) until it is basic.[6] This will precipitate zinc salts and liberate the free quinoline base.

-

Isolation - Steam Distillation: Assemble a steam distillation apparatus and distill the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with water.[6]

-

Extraction: Collect the distillate, which will appear as two layers. Separate the organic layer containing the 2-methylquinoline. Extract the aqueous layer with chloroform to recover any dissolved product.[6]

-

Purification: Combine the initial organic layer with the chloroform extracts. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Field-Proven Insights: Troubleshooting and Optimization

The Doebner-von Miller synthesis, while powerful, is notorious for certain challenges. Understanding the root causes of these issues is key to successful optimization.

Issue 1: Tar Formation

This is the most common problem encountered in the Doebner-von Miller synthesis.[8]

-

Causality: The harsh acidic conditions and high temperatures can cause the α,β-unsaturated carbonyl compound to self-condense and polymerize, resulting in the formation of intractable tars.[6]

-

Troubleshooting Strategies:

-

Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to manage the exothermicity of the reaction and minimizes polymerization.[8]

-

Temperature Control: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Excessive heat promotes polymerization.[7][8]

-

Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[5] Screening different catalysts may be necessary to find the optimal balance for a specific substrate.

-

Biphasic System: Employing a two-phase system, where the α,β-unsaturated carbonyl is in a non-polar organic solvent (like toluene) and the aniline is in an acidic aqueous phase, can significantly reduce polymerization.[8]

-

Issue 2: Low Yield

Low yields can be attributed to several factors, often related to tar formation.

-

Causality: Polymerization of the carbonyl compound consumes starting material. Additionally, harsh reaction conditions can lead to degradation of the starting materials or the product. The reactivity of the aniline substrate also plays a role; anilines with strong electron-withdrawing groups can be less reactive.[8]

-

Troubleshooting Strategies:

-

Reagent Purity: Use freshly distilled and purified reagents to avoid side reactions from impurities.

-

Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.[6]

-

Efficient Work-up: Ensure complete neutralization to avoid loss of the basic quinoline product during extraction. Multiple extractions of the aqueous layer are often necessary to maximize recovery.[6]

-

Issue 3: Incomplete Aromatization

The final product may be contaminated with dihydroquinoline impurities.

-

Causality: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, the partially hydrogenated impurity will be present.

-

Troubleshooting Strategies:

-

Ensure Sufficient Oxidant: If an external oxidizing agent is used, ensure it is present in a sufficient stoichiometric amount to drive the reaction to completion.[8] In many Doebner-von Miller protocols, an intermediate in the reaction acts as the oxidant.

-

Conclusion

The Doebner-von Miller reaction, despite its age, remains a highly relevant and practical method for the synthesis of quinolines. By understanding the intricacies of its mechanism and the causal factors behind common experimental challenges, researchers can effectively harness this reaction for the synthesis of diverse quinoline derivatives. The strategies outlined in this application note for mitigating tar formation, improving yields, and ensuring complete aromatization provide a solid foundation for the successful application of this classic reaction in modern drug discovery and chemical research.

References

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

-

Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

-

Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). Doebner-Miller reaction. [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]

-

ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]

-

MDPI. (2022). The Formation of Inherently Chiral Calix[3]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. [Link]

-

ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

-

Chemtips. (2014). Getting through the “black tar phase”. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

High-Resolution Mass Spectrometry (HRMS) Analysis of Quinoline Derivatives

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics (Fluoroquinolones). Their analysis demands rigorous precision due to the prevalence of regioisomers and the necessity to detect trace genotoxic impurities.

This guide details a High-Resolution Mass Spectrometry (HRMS) workflow designed for the structural elucidation, impurity profiling, and metabolite identification of quinoline derivatives. Unlike generic small-molecule protocols, this methodology addresses the specific basicity of the quinoline nitrogen and its characteristic fragmentation pathways (e.g., neutral loss of HCN).

Core Methodology: The Physicochemical Basis

Chromatographic Strategy: Managing Basicity

Quinolines are nitrogen-containing heterocycles with a pKa typically between 4.9 and 5.6. In standard acidic mobile phases (0.1% Formic Acid), the ring nitrogen is protonated. While this aids ionization, it often leads to secondary interactions with residual silanols on C18 columns, causing peak tailing.

-

The "High pH" Alternative: For challenging separations (e.g., separating regioisomers like quinoline vs. isoquinoline), utilizing a high pH mobile phase (10 mM Ammonium Bicarbonate, pH 10) suppresses protonation during chromatography, improving peak shape and retention, before post-column acidification or relying on electrospray mechanics for ionization [1].

Ionization Source: ESI vs. APCI[1][2]

-

Electrospray Ionization (ESI+): The gold standard for quinolines. The basic nitrogen readily accepts a proton, forming stable

ions. ESI is preferred for metabolite ID as it preserves labile Phase II conjugates (glucuronides). -

APCI: Reserved for highly non-polar derivatives or when matrix effects in ESI cause significant ion suppression.

Structural Elucidation & Fragmentation Logic

Understanding the fragmentation of the quinoline core is essential for filtering false positives in screening campaigns.

Characteristic Fragmentation Pathways

The hallmark of quinoline fragmentation in ESI-MS/MS is the cleavage of the heterocyclic ring.

-

Neutral Loss of HCN (27.0109 Da): The most diagnostic cleavage. The pyridine ring opens, expelling Hydrogen Cyanide.

-

Neutral Loss of C₂H₂ (26.0157 Da): Acetylene loss is common in substituted quinolines.

-

N-Oxide Specifics: For N-oxide metabolites, a characteristic loss of atomic oxygen (15.9949 Da) or •OH radical (17.0027 Da) is observed [2].

Visualization: Quinoline Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for a substituted quinoline.

Caption: Diagnostic fragmentation pathways for protonated quinoline species under Collision-Induced Dissociation (CID).

Workflow: Impurity Profiling & Metabolite ID[3]

In drug development, distinguishing drug-related components from matrix background is the primary challenge. We utilize Mass Defect Filtering (MDF) .[1] Quinolines have a specific mass defect (difference between exact mass and nominal mass) due to their aromatic structure. Metabolites usually retain the core structure, meaning their mass defect shifts in predictable patterns (e.g., +O adds -0.0051 Da defect).

Data Processing Workflow

Caption: Logical workflow for filtering complex HRMS data to isolate quinoline-related compounds.

Detailed Experimental Protocol

System Suitability Test (SST)

Self-Validating Step: Before analyzing samples, inject a standard mixture (e.g., 1 µM Quinoline and 1 µM Quinine).

-

Acceptance Criteria:

-

Mass Accuracy: < 3 ppm for

. -

Retention Time Stability: ± 0.05 min.

-

Response: Signal-to-Noise > 100:1.

-

Sample Preparation

-

Stock Solution: Dissolve 1 mg of Quinoline derivative in 1 mL DMSO (1 mg/mL).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

Filtration: Filter through 0.22 µm PTFE syringe filter to remove particulates. Note: Nylon filters may bind certain basic heterocycles.

UHPLC Conditions

-

Column: C18 High Strength Silica (HSS), 2.1 x 100 mm, 1.8 µm.

-

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

| Time (min) | % Mobile Phase B | Curve |

| 0.0 | 5 | Initial |

| 1.0 | 5 | Hold |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibrate |

| 15.0 | 5 | End |

Mass Spectrometry Parameters (Q-TOF / Orbitrap)

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temp: 350°C.

-

Resolution: > 30,000 FWHM (at m/z 400).

-

Scan Range: m/z 100 – 1000.

-

Fragmentation: Stepped Collision Energy (15, 30, 45 eV) to capture both labile substituents and core ring cleavage.

Data Interpretation Guide (Lookup Table)

Use this table to assign fragments in your MS2 spectra.

| Fragment / Loss | Mass Shift (Da) | Interpretation |

| [M+H]+ | 0 | Protonated Molecule |

| - HCN | - 27.0109 | Diagnostic: Quinoline Ring Cleavage |

| - C₂H₂ | - 26.0157 | Acetylene loss (Ring degradation) |

| - CO | - 27.9949 | Phenolic/Carbonyl substituent loss |

| - O | - 15.9949 | N-Oxide reduction (characteristic of metabolites) |

| m/z 129.05 | (Fragment Ion) | Quinoline core ion (unsubstituted) |

References

-

Niessen, W. M. A. (1999).[2] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483. Link

-

Yang, Y., et al. (2009). Selection of neutral losses and characteristic ions for mass spectral classifier. Journal of Chromatography A. Link

- Kaufmann, A. (2014). The use of High Resolution Mass Spectrometry for the analysis of veterinary drugs. Analytica Chimica Acta. (General HRMS principles applied to heterocycles).

- Ma, S., & Chowdhury, S. K. (2011). Data acquisition and data mining techniques for metabolite identification using LC-HRMS. Analytical Chemistry. (Basis for the MDF workflow).

Sources

In vitro cytotoxicity assay protocol for 3-Ethyl-2-phenylquinoline-4-carboxylic acid

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assessment of 3-Ethyl-2-phenylquinoline-4-carboxylic acid

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 3-Ethyl-2-phenylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Therefore, a precise evaluation of their effect on cell viability is a critical step in preclinical research and drug development.[4] This guide presents a dual-methodology approach, employing two distinct and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane disruption. This dual approach offers a more nuanced understanding of the compound's cellular effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) mechanisms.

Scientific Rationale and Assay Selection

The evaluation of a novel chemical entity's cytotoxicity requires robust and reliable methods. No single assay can provide a complete picture of cellular response. We have therefore selected two assays with orthogonal mechanisms to provide a comprehensive assessment.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Its core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells.[6] Because this reduction only occurs in metabolically active, viable cells, the amount of formazan produced is directly proportional to the number of living cells.[6] This assay is a gold standard for screening compounds that may affect cell proliferation and overall viability.[7]

The LDH Assay: A Direct Marker of Cytolysis

The Lactate Dehydrogenase (LDH) assay operates on a different principle: assessing cell membrane integrity.[8] LDH is a stable cytosolic enzyme that is present in most cell types.[9] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[9] The assay quantifies the amount of released LDH by a coupled enzymatic reaction that results in a measurable colorimetric signal.[8] This makes the LDH assay an excellent direct measure of cell death caused by membrane lysis.[10]

By using both assays, researchers can gain deeper insights. For example, a compound that significantly reduces the MTT signal but causes minimal LDH release may be cytostatic (inhibiting growth) rather than cytotoxic. Conversely, a compound that causes a large increase in LDH release is definitively cytotoxic.

Recommended Cell Lines

The choice of cell line is critical and should align with the research objectives.[11] We recommend a dual cell line approach to assess both general cytotoxicity and potential cancer-specific effects.

| Cell Line | Type | Rationale for Use |

| MCF-7 | Human Breast Adenocarcinoma | A well-characterized cancer cell line, widely used for screening potential anticancer agents.[12][13] |

| L929 | Mouse Fibroblast | An established standard for general cytotoxicity testing as per ISO 10993-5 guidelines.[14][15] Provides a baseline for toxicity against non-cancerous cells. |

General Experimental Workflow

The overall process involves parallel execution of the MTT and LDH assays to ensure the data is comparable.

Caption: Overall experimental workflow for dual cytotoxicity assessment.

PART I: MTT Assay Protocol (Metabolic Viability)

A. Principle of the MTT Assay

This assay quantifies the metabolic activity of living cells.

Caption: Principle of the MTT colorimetric assay.

B. Materials and Reagents

-

Cell Lines: MCF-7 and L929 cells.

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: 3-Ethyl-2-phenylquinoline-4-carboxylic acid.

-

Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Reagents:

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

-

MTT Solubilization Solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl).[16]

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Multichannel pipette.

-

C. Step-by-Step Protocol

-

Preparation of MTT Solution:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Filter-sterilize the solution through a 0.2 µm filter.

-

Store at 4°C, protected from light. This solution is stable for several weeks.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000-10,000 cells/well.[5]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for "medium only" (blank) controls.[17]

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[6]

-

-

Compound Treatment:

-

Prepare a high-concentration stock solution of 3-Ethyl-2-phenylquinoline-4-carboxylic acid in DMSO.

-

Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final test concentrations.[6] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[18]

-

Carefully remove the old medium from the wells.

-

Add 100 µL of medium containing the test compound dilutions to the appropriate wells.

-

Crucial Controls: Include triplicate wells for each condition:

-

Untreated Control: Cells with fresh medium only.

-

Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[5]

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay Procedure:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[17]

-

Incubate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[17]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cell layer or the formazan crystals.[16]

-

Add 150 µL of DMSO to each well to dissolve the crystals.[16]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

D. Data Analysis

-

Background Subtraction: Subtract the average OD of the "medium only" (blank) wells from all other OD values.[16]

-

Calculate Percent Viability:

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

-

-

Determine IC₅₀:

-

Plot % Viability against the logarithm of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

-

PART II: LDH Assay Protocol (Membrane Integrity)

A. Principle of the LDH Assay

This assay measures the activity of LDH released from damaged cells into the supernatant.

Caption: Principle of the LDH colorimetric assay.[8]

B. Materials and Reagents

-

Cell culture plate prepared and treated as described in steps II.C.2 and II.C.3.

-

Sterile, clear 96-well flat-bottom plate for the assay reaction.

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and lysis buffer). Alternatively, reagents can be prepared in-house.

-

Microplate reader capable of measuring absorbance at ~490 nm.[8]

C. Step-by-Step Protocol

-

Prepare Assay Controls (on the cell plate):

-

Spontaneous Release Control: Untreated cells (represents background LDH release).

-

Maximum Release Control: Add 10 µL of the kit's Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period. This lyses all cells to represent 100% cytotoxicity.[19]

-

Vehicle Control: Cells treated with the highest concentration of DMSO.

-

-

Collect Supernatant:

-

At the end of the treatment period, centrifuge the 96-well cell plate at 250 x g for 4 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell layer.

-

-

LDH Reaction:

-

Prepare the LDH Reaction Mix according to the manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

D. Data Analysis

-

Background Subtraction: Subtract the OD of the "medium only" control from all other values.

-

Calculate Percent Cytotoxicity:

-

% Cytotoxicity = [(OD of Treated - OD of Spontaneous Release) / (OD of Maximum Release - OD of Spontaneous Release)] * 100

-

Interpretation and Troubleshooting

| Scenario | MTT Result | LDH Result | Possible Interpretation |

| 1 | Low % Viability (Low IC₅₀) | High % Cytotoxicity | The compound is cytotoxic , causing cell death via membrane disruption. |

| 2 | Low % Viability (Low IC₅₀) | Low % Cytotoxicity | The compound is likely cytostatic , inhibiting cell proliferation or metabolic activity without causing immediate cell lysis. It could also be inducing apoptosis, which may not cause significant LDH release in the tested timeframe. |

| 3 | High % Viability (High IC₅₀) | Low % Cytotoxicity | The compound has low or no cytotoxic/cytostatic effect at the tested concentrations. |

| 4 | High Vehicle Control Absorbance | N/A | Contamination of medium or reagents; cell number too high.[17] Re-check sterility and optimize cell seeding density. |

| 5 | N/A | High Spontaneous Release | Cells are unhealthy or were handled too roughly during seeding/media changes.[20] Ensure gentle handling and optimal culture conditions. |

References

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from Springer Nature.[7]

-

Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies.[6]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf.

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI.[19]

-

Abcam. (2025). LDH assay kit guide: Principles and applications. Retrieved from Abcam.[8]

-

ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC.[17]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from Scribd.[21]

-

Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol. Retrieved from Quality Biological.[22]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from ResearchGate.[11]

-

National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from PMC.[23]

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from PMC.[10]

-

BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Retrieved from BenchChem.[16]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from NTP.[24]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs.[20]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka.[4]

-

Sigma-Aldrich. (n.d.). Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin. Retrieved from Sigma-Aldrich.[25]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from Assay Genie.[18]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from IIVS.[26]

-

PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. Retrieved from PraxiLabs.[27]

-

Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from Promega.[9]

-

Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from Test Labs.[14]

-

ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from ERIC.[28]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute.[15]

-

BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from BenchChem.[5]

-

ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[29]

-

PubMed. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from PubMed.[30]

-

BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Retrieved from BenchChem.[1]

-

PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. Retrieved from PubChem.[31]

-

Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis.[32]

-

PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from PubMed.[12]

-

Unbound Medicine. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from Unbound Medicine.[13]

-

MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from MDPI.[2]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from Frontiers.[33]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from Frontiers.[34]

-

Royal Society of Chemistry. (2014). A family of 2-substituted-3-propionyl-thiazolidine-4-carboxylic acid ethyl esters with promising anticancer properties. Retrieved from RSC Publishing.[35]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from ResearchGate.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. kosheeka.com [kosheeka.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. clyte.tech [clyte.tech]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 14. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 15. blog.johner-institute.com [blog.johner-institute.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. atcc.org [atcc.org]

- 18. assaygenie.com [assaygenie.com]

- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. scribd.com [scribd.com]

- 22. qualitybiological.com [qualitybiological.com]

- 23. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. iivs.org [iivs.org]

- 27. praxilabs.com [praxilabs.com]

- 28. files.eric.ed.gov [files.eric.ed.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. jchr.org [jchr.org]

- 33. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 34. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 35. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

Application Note: High-Throughput Screening of Quinoline-4-Carboxylic Acids as hDHODH Inhibitors

Abstract & Introduction

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth and rate-limiting step in de novo pyrimidine biosynthesis.[1][2][3] Inhibition of DHODH leads to nucleotide pool depletion, inducing cell cycle arrest in rapidly proliferating cells.[4][5] Consequently, DHODH is a validated target for oncology (acute myeloid leukemia), immunology (rheumatoid arthritis), and virology (broad-spectrum antivirals).[4]

Quinoline-4-carboxylic acids, exemplified by Brequinar , represent a potent class of DHODH inhibitors.[4] These compounds function by binding to the hydrophobic ubiquinone-access tunnel within the enzyme, preventing electron transfer to the respiratory chain.[4]

This guide details a robust, high-throughput compatible protocol for evaluating quinoline-4-carboxylic acids. Unlike direct UV assays measuring orotate formation (280 nm), which suffer from interference by aromatic drug compounds, this protocol utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor.[4] The reduction of DCIP results in a colorimetric shift from blue (

Scientific Background & Mechanism[1][2][4][6][7][8]

The Ping-Pong Bi-Bi Mechanism

Human DHODH operates via a "ping-pong" mechanism utilizing two substrates: Dihydroorotate (DHO) and Ubiquinone (CoQ).

-

Reductive Half-Reaction: DHO binds to the active site and reduces the enzyme-bound Flavin Mononucleotide (FMN) to FMNH

, oxidizing DHO to Orotate.[1] -

Oxidative Half-Reaction: FMNH

transfers electrons to a ubiquitous cofactor, Ubiquinone (CoQ), regenerating FMN and producing Ubiquinol (CoQH

Mechanism of Inhibition

Quinoline-4-carboxylic acids are competitive inhibitors versus Ubiquinone .[1] They occupy the hydrophobic tunnel adjacent to the FMN binding site. The carboxylic acid moiety forms a critical salt bridge with Arg136 , while the lipophilic quinoline/biphenyl tail extends into the tunnel, sterically occluding CoQ binding.[4]

Assay Principle (DCIP Coupling)

In vitro, native CoQ10 is insoluble.[1][4] We use Decylubiquinone (Qd) , a soluble synthetic analog.[4] However, measuring Qd reduction directly is difficult.[4] Therefore, DCIP is added as a secondary electron acceptor.[4]

-

Step 1 (Enzymatic): DHO + Qd

Orotate + QdH -

Step 2 (Chemical): QdH

+ DCIP

The rate of absorbance decrease at 600 nm is directly proportional to DHODH activity.

Figure 1: Mechanism of the DCIP-coupled DHODH assay. The quinoline inhibitor blocks the ubiquinone binding site, preventing the electron transfer chain that ultimately reduces the chromophore DCIP.[4]

Materials & Reagents

To ensure reproducibility, use the following grade of reagents.

| Component | Specification | Role | Notes |

| hDHODH Enzyme | Recombinant, N-term truncated (Met30-Arg396), His-tagged | Target | Deletion of transmembrane domain (residues 1-29) improves solubility without affecting catalysis.[1] |

| L-Dihydroorotic Acid | >98% Purity | Substrate | Prepare fresh in buffer; acid sensitive.[1] |

| Decylubiquinone (Qd) | Synthetic CoQ analog | Cofactor | Critical: Dissolve in DMSO.[1][6] Natural CoQ10 is too insoluble for this assay. |

| DCIP | 2,6-Dichloroindophenol Na salt | Chromophore | Photosensitive.[1][4] Protect stock from light. |

| Triton X-100 | Molecular Biology Grade | Detergent | Essential to mimic the mitochondrial membrane environment for the enzyme. |

| Brequinar Sodium | Reference Standard | Control | Positive control for inhibition ( |

Assay Buffer Formulation

-

Base: 50 mM HEPES or Tris-HCl, pH 8.0 (Mitochondrial matrix pH).

-

Detergent: 0.1% (w/v) Triton X-100 (Reduced form preferred to lower background, but standard is acceptable).[1]

-

Stabilizer: 10% Glycerol (Prevents enzyme aggregation).

Experimental Protocol

Reagent Preparation

-

Enzyme Stock: Dilute hDHODH to 20 nM (2x concentration) in Assay Buffer. Keep on ice.

-

Substrate Mix (2x): Prepare a mix in Assay Buffer containing:

-

L-Dihydroorotate: 400 µM (Final assay conc: 200 µM)

-

Decylubiquinone: 40 µM (Final assay conc: 20 µM)

-

DCIP: 120 µM (Final assay conc: 60 µM)

-

-

Compound Preparation: Prepare 100x stocks of Quinoline-4-carboxylic acids in 100% DMSO. Perform 3-fold serial dilutions.

Assay Workflow (96-well or 384-well Format)

Step 1: Compound Addition

-

Add 1 µL of Compound (in DMSO) to the wells.

-

Controls: Add 1 µL DMSO (Negative Control) and 1 µL Brequinar (Positive Control, 10 µM final).

Step 2: Enzyme Pre-incubation (CRITICAL)

-

Add 49 µL of 2x Enzyme Stock (Final enzyme conc: 10 nM).

-

Incubate for 15 minutes at 25°C .

-

Why? Quinoline inhibitors are often "slow-binding" or require time to navigate the hydrophobic tunnel. Co-addition with substrates can lead to underestimated potency (

shift).

Step 3: Reaction Initiation

Step 4: Kinetic Measurement

-

Measure Absorbance at 600 nm .

-

Interval: Every 30-60 seconds for 20 minutes.

-

Temp: 25°C.

Figure 2: Step-by-step experimental workflow emphasizing the pre-incubation step necessary for accurate quinoline inhibitor characterization.

Data Analysis & Validation

Velocity Calculation

-

Plot

vs. Time (min) for each well. -

Select the linear portion of the curve (usually 2–10 mins).

-

Calculate the slope (

).[1] Note: The slope will be negative; take the absolute value for inhibition calculations.

IC50 Determination

Calculate % Inhibition for each concentration:

- : No enzyme control (or high conc.[1] Brequinar).

-